molecular formula C5H8N2O3S2 B12754273 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt CAS No. 88891-95-6

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt

Cat. No.: B12754273
CAS No.: 88891-95-6
M. Wt: 208.3 g/mol
InChI Key: ILTPKTNBJUOFSW-UHFFFAOYSA-N
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Description

Ammonium salt of rhodanic acid, also known as ammonium thiocyanate, is an inorganic compound with the formula NH₄SCN. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other chemicals, in photography, and in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium salt of rhodanic acid can be synthesized through the reaction of ammonium hydroxide with carbon disulfide, followed by oxidation. The general reaction is as follows: [ \text{NH}_3 + \text{CS}_2 \rightarrow \text{NH}_4\text{SCN} ]

Industrial Production Methods: In industrial settings, ammonium salt of rhodanic acid is typically produced by reacting ammonia with carbon disulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: Ammonium salt of rhodanic acid can undergo oxidation to form ammonium sulfate and carbon dioxide.

    Reduction: It can be reduced to form thiourea.

    Substitution: It can react with halogens to form corresponding halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as zinc or iron.

    Substitution: Halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Ammonium sulfate and carbon dioxide.

    Reduction: Thiourea.

    Substitution: Ammonium halides.

Scientific Research Applications

Ammonium salt of rhodanic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic compounds.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.

    Industry: Applied in the production of herbicides, fungicides, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of ammonium salt of rhodanic acid involves its ability to donate thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes or inhibition of enzymatic activity. The pathways involved include redox reactions and coordination chemistry.

Comparison with Similar Compounds

  • Sodium thiocyanate (NaSCN)
  • Potassium thiocyanate (KSCN)
  • Calcium thiocyanate (Ca(SCN)₂)

Comparison:

  • Solubility: Ammonium salt of rhodanic acid is highly soluble in water, similar to sodium and potassium thiocyanates, but more soluble than calcium thiocyanate.
  • Reactivity: It exhibits similar reactivity patterns to other thiocyanates, undergoing oxidation, reduction, and substitution reactions.
  • Applications: While all thiocyanates have similar applications, ammonium salt of rhodanic acid is particularly favored in biochemical and pharmaceutical applications due to its high solubility and stability.

Properties

CAS No.

88891-95-6

Molecular Formula

C5H8N2O3S2

Molecular Weight

208.3 g/mol

IUPAC Name

azanium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate

InChI

InChI=1S/C5H5NO3S2.H3N/c7-3-2-11-5(10)6(3)1-4(8)9;/h1-2H2,(H,8,9);1H3

InChI Key

ILTPKTNBJUOFSW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)[O-].[NH4+]

Origin of Product

United States

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